N-(4-Methoxyphenyl)-4-oxo-L-isoleucine Ethyl Ester
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Overview
Description
N-(4-Methoxyphenyl)-4-oxo-L-isoleucine Ethyl Ester: is a synthetic organic compound characterized by its unique structure, which includes a methoxyphenyl group, an oxo group, and an ethyl ester of L-isoleucine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methoxyphenyl)-4-oxo-L-isoleucine Ethyl Ester typically involves the following steps:
Starting Materials: The synthesis begins with commercially available L-isoleucine and 4-methoxyphenylacetic acid.
Formation of the Intermediate: L-isoleucine is first converted to its corresponding oxo derivative through oxidation. This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions.
Coupling Reaction: The oxo derivative of L-isoleucine is then coupled with 4-methoxyphenylacetic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.
Reduction: Reduction of the oxo group can yield the corresponding alcohol.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Quinones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, N-(4-Methoxyphenyl)-4-oxo-L-isoleucine Ethyl Ester serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in the development of new synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving esterases and oxidoreductases. Its structural features make it a suitable candidate for investigating the mechanisms of these enzymes.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug precursor. Its derivatives may exhibit pharmacological activities such as anti-inflammatory, analgesic, or antimicrobial properties.
Industry
In the material science industry, this compound can be used in the synthesis of polymers and other materials with specific properties. Its functional groups allow for easy incorporation into polymer chains, enhancing the material’s characteristics.
Mechanism of Action
The mechanism by which N-(4-Methoxyphenyl)-4-oxo-L-isoleucine Ethyl Ester exerts its effects depends on its interaction with specific molecular targets. For instance, in enzymatic reactions, the ester group can be hydrolyzed by esterases, releasing the active form of the compound. The methoxyphenyl group may interact with various receptors or enzymes, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methoxyphenyl)glycine Ethyl Ester
- 4-Methoxyphenylacetic Acid
- L-Isoleucine Ethyl Ester
Comparison
Compared to similar compounds, N-(4-Methoxyphenyl)-4-oxo-L-isoleucine Ethyl Ester stands out due to its unique combination of functional groups. The presence of both an oxo group and an ester group in the same molecule allows for diverse chemical reactivity and potential applications. Additionally, the methoxyphenyl group provides a site for further functionalization, enhancing its versatility in synthetic and medicinal chemistry.
Properties
Molecular Formula |
C15H21NO4 |
---|---|
Molecular Weight |
279.33 g/mol |
IUPAC Name |
ethyl (2S,3R)-2-(4-methoxyanilino)-3-methyl-4-oxopentanoate |
InChI |
InChI=1S/C15H21NO4/c1-5-20-15(18)14(10(2)11(3)17)16-12-6-8-13(19-4)9-7-12/h6-10,14,16H,5H2,1-4H3/t10-,14-/m0/s1 |
InChI Key |
GBGNRFZGTLOKJF-HZMBPMFUSA-N |
Isomeric SMILES |
CCOC(=O)[C@H]([C@@H](C)C(=O)C)NC1=CC=C(C=C1)OC |
Canonical SMILES |
CCOC(=O)C(C(C)C(=O)C)NC1=CC=C(C=C1)OC |
Origin of Product |
United States |
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